Oxiranecarboxylic acid, 3-(((3-methyl-1-((4-(phenylmethyl)-1-piperazinyl)carbonyl)butyl)amino)carbonyl)-, monosodium salt
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Overview
Description
Oxiranecarboxylic acid, 3-(((3-methyl-1-((4-(phenylmethyl)-1-piperazinyl)carbonyl)butyl)amino)carbonyl)-, monosodium salt is a complex organic compound with the molecular formula C19H25N4O5.Na. This compound is known for its unique structure, which includes an oxirane ring, a carboxylic acid group, and a piperazine moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxiranecarboxylic acid, 3-(((3-methyl-1-((4-(phenylmethyl)-1-piperazinyl)carbonyl)butyl)amino)carbonyl)-, monosodium salt involves multiple steps. The process typically starts with the preparation of the oxirane ring, followed by the introduction of the carboxylic acid group. The piperazine moiety is then attached through a series of condensation reactions. The final step involves the addition of the sodium ion to form the monosodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxiranecarboxylic acid, 3-(((3-methyl-1-((4-(phenylmethyl)-1-piperazinyl)carbonyl)butyl)amino)carbonyl)-, monosodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, resulting in the replacement of specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are tailored to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
Oxiranecarboxylic acid, 3-(((3-methyl-1-((4-(phenylmethyl)-1-piperazinyl)carbonyl)butyl)amino)carbonyl)-, monosodium salt is utilized in various scientific research fields, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Oxiranecarboxylic acid, 3-(((3-methyl-1-((4-(phenylmethyl)-1-piperazinyl)carbonyl)butyl)amino)carbonyl)-, monosodium salt involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- Oxiranecarboxylic acid, 3-(((3-methyl-1-((4-(2-pyridinyl)-1-piperazinyl)carbonyl)butyl)amino)carbonyl)-, monosodium salt
- Oxiranecarboxylic acid, 3-(((3-methyl-1-((4-(2-pyrimidinyl)-1-piperazinyl)carbonyl)butyl)amino)carbonyl)-, monosodium salt
Uniqueness
Oxiranecarboxylic acid, 3-(((3-methyl-1-((4-(phenylmethyl)-1-piperazinyl)carbonyl)butyl)amino)carbonyl)-, monosodium salt is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.
Biological Activity
Oxiranecarboxylic acid, 3-(((3-methyl-1-((4-(phenylmethyl)-1-piperazinyl)carbonyl)butyl)amino)carbonyl)-, monosodium salt (CAS Number: 84518-86-5) is a complex organic compound characterized by its oxirane ring and piperazine moiety. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. The unique structural features of this compound suggest diverse interactions with biological systems, making it a subject of extensive research.
Chemical Structure
The molecular structure of the compound includes:
- Oxirane ring : A three-membered cyclic ether that contributes to the compound's reactivity.
- Piperazine moiety : A six-membered ring containing two nitrogen atoms, known for its role in various pharmacological activities.
- Carboxylic acid group : This functional group is crucial for biological interactions.
Biological Activity Overview
Research indicates that oxiranecarboxylic acids exhibit significant biological activity through various mechanisms, including enzyme inhibition and receptor binding. The following sections detail specific biological activities associated with this compound.
Enzyme Inhibition
One of the primary biological activities of oxiranecarboxylic acid is its potential to inhibit specific enzymes involved in metabolic processes. For instance:
- Carnitine Palmitoyltransferase 1 (CPT-1) : Studies have shown that similar compounds can act as selective inhibitors of CPT-1, an enzyme critical for fatty acid metabolism. Inhibition of CPT-1 can lead to alterations in lipid metabolism, which may have therapeutic implications for conditions such as obesity and diabetes .
Receptor Binding
The compound's structure allows it to interact with various receptors, potentially leading to altered signaling pathways. Preliminary studies suggest that it may bind to:
- G-protein coupled receptors (GPCRs) : These receptors are involved in numerous physiological processes and are common targets in drug development.
Case Studies
Several studies have investigated the biological activity of oxiranecarboxylic acid and its derivatives:
- Inhibition of Fatty Acid Oxidation :
-
Antidepressant-like Effects :
- Research involving piperazine derivatives indicated that modifications to the piperazine ring could enhance antidepressant-like effects in animal models. This suggests that oxiranecarboxylic acid derivatives may also exhibit similar properties .
Comparative Analysis
To better understand the unique properties of oxiranecarboxylic acid, a comparison with structurally related compounds is useful.
Compound Name | CAS Number | Key Features |
---|---|---|
2-Oxiranecarboxylic acid | 503-11-7 | Basic structure with fewer functional groups |
Monosodium 3-(isobutoxymethyl)-oxirane-2-carboxylic acid | 19683 | Contains isobutoxy group; used in phenylacetone synthesis |
Vel 0230 | 221144-20-3 | Related to drug development; shares piperazine moiety |
This table illustrates how structural variations influence biological activity and potential applications.
The exact mechanisms through which oxiranecarboxylic acid exerts its biological effects are still being elucidated. However, potential mechanisms include:
- Alteration of enzyme kinetics : By binding to active sites or allosteric sites on enzymes.
- Modulation of receptor activity : Influencing downstream signaling pathways which may affect cellular responses.
Properties
CAS No. |
84456-39-3 |
---|---|
Molecular Formula |
C21H28N3NaO5 |
Molecular Weight |
425.5 g/mol |
IUPAC Name |
sodium;3-[[1-(4-benzylpiperazin-1-yl)-4-methyl-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylate |
InChI |
InChI=1S/C21H29N3O5.Na/c1-14(2)12-16(22-19(25)17-18(29-17)21(27)28)20(26)24-10-8-23(9-11-24)13-15-6-4-3-5-7-15;/h3-7,14,16-18H,8-13H2,1-2H3,(H,22,25)(H,27,28);/q;+1/p-1 |
InChI Key |
HAUJVFZPKVRLGM-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)CC(C(=O)N1CCN(CC1)CC2=CC=CC=C2)NC(=O)C3C(O3)C(=O)[O-].[Na+] |
Origin of Product |
United States |
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